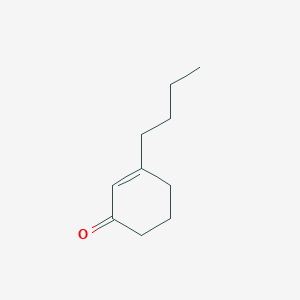

3-Butylcyclohex-2-en-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43892. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-butylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-2-3-5-9-6-4-7-10(11)8-9/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJYRTKPGUIZRFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=O)CCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10286131 | |

| Record name | 3-butylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6301-49-1 | |

| Record name | NSC43892 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-butylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of α,β Unsaturated Cyclic Ketones in Synthetic Methodologies

α,β-Unsaturated cyclic ketones, a class of organic compounds featuring a ketone conjugated to a carbon-carbon double bond within a ring structure, are fundamental building blocks in modern organic synthesis. Their importance stems from the electronic interplay between the carbonyl group and the alkene, which bestows upon them a unique and versatile reactivity profile. This conjugated system allows them to act as both electrophiles and nucleophiles at different positions, making them exceptionally useful intermediates for the construction of complex molecular architectures.

The Robinson annulation, a classic and powerful ring-forming reaction discovered by Sir Robert Robinson in 1935, prominently features α,β-unsaturated ketones. wikipedia.orgnumberanalytics.com This reaction sequence, involving a Michael addition followed by an intramolecular aldol (B89426) condensation, creates a new six-membered ring, typically a cyclohexenone. wikipedia.orgnumberanalytics.com The versatility of this method has made it a cornerstone in the synthesis of a wide array of complex molecules, including steroids, terpenes, and alkaloids. wikipedia.orgnumberanalytics.com The ability to form fused ring systems with high regio- and stereoselectivity underscores the significance of α,β-unsaturated cyclic ketones in total synthesis. numberanalytics.com

Beyond their role in annulation reactions, these cyclic enones are valuable precursors for a multitude of chemical transformations. The conjugated system provides multiple reactive sites, allowing for selective modifications. fiveable.me They can undergo 1,2-addition to the carbonyl carbon, or 1,4-conjugate addition (Michael addition) to the β-carbon, with the outcome often directed by the nature of the nucleophile and reaction conditions. pressbooks.pub This dual reactivity enables the introduction of a wide variety of functional groups and the creation of new stereocenters, which is crucial in the synthesis of biologically active compounds. mdpi.com The enolate ions formed during these reactions can further participate in condensation reactions, facilitating the assembly of intricate cyclic and polycyclic structures. fiveable.me

Structural Features and Core Reactivity Principles of Cyclohexenones

Cyclohexenones, a specific class of α,β-unsaturated cyclic ketones, possess a six-membered ring containing a carbonyl group and an endocyclic double bond in conjugation. This arrangement of functional groups dictates their characteristic reactivity. The core structure contains three key reactive sites: the carbonyl carbon (C-1), the α-carbon (C-2), and the β-carbon (C-3).

The polarization of the carbonyl group and the delocalization of π-electrons across the conjugated system render the carbonyl oxygen nucleophilic and the carbonyl carbon electrophilic. More significantly, the β-carbon also becomes an electrophilic site due to resonance. This electronic distribution is central to the two primary modes of nucleophilic attack:

1,2-Addition (Direct Addition): Strong, "hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to attack the electrophilic carbonyl carbon directly. This results in the formation of an allylic alcohol after workup.

1,4-Addition (Conjugate Addition or Michael Addition): Softer, weaker nucleophiles, such as cuprates (Gilman reagents), amines, and enolates, preferentially attack the electrophilic β-carbon. pressbooks.pub This reaction generates an enolate intermediate, which is then protonated (typically on the α-carbon) to yield a saturated ketone with a new substituent at the β-position. pressbooks.pub

The choice between these two pathways can often be controlled by the selection of the nucleophile and the reaction conditions. For instance, organocuprate reagents are well-known for their high selectivity for 1,4-addition to α,β-unsaturated ketones. pressbooks.pub

The reactivity of cyclohexenones is also influenced by the substitution pattern on the ring. Substituents can exert steric and electronic effects, modulating the electrophilicity of the reactive sites and influencing the stereochemical outcome of reactions. For example, endocyclic α,β-unsaturated ketones are generally found to be less reactive than their acyclic counterparts. nih.gov The development of asymmetric conjugate addition reactions, often employing chiral catalysts, has become a powerful strategy for the enantioselective synthesis of substituted cyclohexanones, which are valuable chiral building blocks for pharmaceuticals and natural products. acs.orgresearchgate.net

Research Trajectories and Contemporary Interest in 3 Butylcyclohex 2 En 1 One

Classical Approaches for Cyclohexenone Scaffold Construction

Classical methods for constructing the cyclohexenone ring system have been well-established for decades and remain fundamental in organic synthesis. These approaches often involve condensation reactions to build the six-membered ring.

Condensation Reactions Utilizing 1,3-Cyclohexanedione (B196179) Derivatives

A primary classical route to cyclohexenone derivatives is the Robinson annulation, a reaction that forms a six-membered ring by combining a Michael addition with an intramolecular aldol (B89426) condensation. wikipedia.orgpressbooks.pub This powerful method utilizes a ketone and methyl vinyl ketone to produce an α,β-unsaturated ketone within a cyclohexane ring. wikipedia.org The process is initiated by the deprotonation of a ketone to form an enolate, which then acts as a nucleophile in a Michael addition to an α,β-unsaturated ketone. wikipedia.org The resulting 1,5-dicarbonyl intermediate subsequently undergoes an intramolecular aldol condensation to form the cyclohexenone ring. scribd.com

The Wieland-Miescher ketone, a key intermediate in steroid synthesis, is a classic example of a Robinson annulation product, formed from 2-methyl-cyclohexane-1,3-dione and methyl vinyl ketone. wikipedia.org The Hajos-Parrish-Eder-Sauer-Wiechert reaction is a notable asymmetric variant of the Robinson annulation, employing the chiral catalyst proline to achieve high enantioselectivity in the formation of bicyclic ketols. wikipedia.orgwikipedia.orgnih.govthieme-connect.com This organocatalytic approach has been instrumental in the synthesis of optically active steroid precursors. wikipedia.orgthieme-connect.com

The reaction of 1,3-cyclohexanedione with aldehydes can also be used to form related structures, although this can sometimes lead to the formation of a 2:1 adduct where the initially formed 2-alkylidene-1,3-cyclohexanedione acts as a reactive intermediate. wm.edu

Alkylation of Enolates Derived from Cyclohexenone Precursors

The alkylation of enolates derived from cyclohexenone precursors is another cornerstone of classical synthesis for introducing substituents onto the cyclohexenone ring. A common and effective precursor for this strategy is 3-ethoxy-2-cyclohexen-1-one. chemicalbook.comchemdad.comfishersci.be This compound is a valuable intermediate for preparing 3-alkyl- or aryl-2-cyclohexen-1-ones through the addition of organometallic reagents followed by hydrolysis. chemicalbook.comchemdad.comfishersci.be

The Stork-Danheiser kinetic alkylation procedure, which utilizes 3-ethoxy-2-cyclohexen-1-one, allows for regioselective alkylation at the 6-position (α' position) upon formation of the kinetic enolate with a strong, hindered base like lithium diisopropylamide (LDA). chemicalbook.comthermofisher.kr This method has been widely applied in alicyclic synthesis. chemicalbook.comfishersci.be

The general principle involves the generation of a specific enolate from a cyclohexenone derivative, which is then trapped by an alkyl halide. ubc.ca The choice of base and reaction conditions (kinetic vs. thermodynamic control) dictates the regioselectivity of the enolate formation and, consequently, the position of alkylation. masterorganicchemistry.com For instance, deprotonation of an unsymmetrical ketone like 3-methylcyclohexanone (B152366) can lead to a mixture of enolates, making regioselective alkylation challenging without specialized precursors. ubc.ca

Modern Synthetic Strategies for 3-Substituted Cyclohex-2-en-1-ones

Modern synthetic methods offer more direct and often more selective routes to 3-substituted cyclohex-2-en-1-ones, frequently employing organometallic reagents and sophisticated control of reaction pathways.

Organolithium Reagent Additions to Substituted Cyclohex-2-en-1-ones

Organolithium reagents are powerful nucleophiles used for the direct introduction of alkyl groups onto the cyclohexenone scaffold. A direct synthesis of this compound involves the reaction of n-butyllithium with 3-ethoxy-2-cyclohexen-1-one in THF at low temperatures. rsc.org The organolithium reagent adds to the carbonyl group, and subsequent acidic workup leads to the elimination of ethanol (B145695) and formation of the desired 3-butyl-substituted enone. rsc.org This method has been used to synthesize this compound with a reported yield of 70%. rsc.org

The general procedure for this type of reaction involves adding the organolithium reagent dropwise to a stirred solution of 3-ethoxy-2-cyclohexen-1-one in an ethereal solvent like THF at -78 °C under an inert atmosphere. rsc.org After a short stirring period, the reaction is warmed, and an aqueous acid solution is added to facilitate hydrolysis and dehydration to the final product. rsc.org

| Precursor | Reagent | Conditions | Product | Yield (%) | Reference |

| 3-Ethoxy-2-cyclohexen-1-one | n-Butyllithium | THF, -78 °C to 0 °C, then 5% H₂SO₄ | This compound | 70 | rsc.org |

| 3-Methylcyclohex-2-en-1-one | n-Butyllithium | Et₂O, -78 °C to rt | 1-Butyl-3-methylcyclohex-2-en-1-ol | 82 | rsc.org |

This table showcases the synthesis of this compound and a related tertiary alcohol using organolithium reagents.

Magnesium Bromide and Butyllithium Mediated Pathways for Butyl Substitution

Grignard reagents, such as butylmagnesium bromide, are also widely used for the synthesis of 3-substituted cyclohexanones via conjugate addition (1,4-addition) to α,β-unsaturated ketones. illinois.edu Copper-catalyzed conjugate addition of Grignard reagents often provides high chemoselectivity for 1,4-addition over 1,2-addition. illinois.edu The first example of a catalytic enantioselective addition of butylmagnesium bromide to 2-cyclohexen-1-one (B156087) was reported, although the enantiomeric ratio was modest. illinois.edu

The reaction of n-butylmagnesium bromide with 3-ethoxy-2-cyclohexen-1-one, followed by an acid workup, has been utilized to prepare 4-substituted-3-butyl-2-cyclohexenones. tandfonline.com This demonstrates the utility of Grignard reagents in conjunction with activated cyclohexenone precursors. While direct additions of Grignard reagents to unsubstituted cyclohexanones can sometimes lack high selectivity, their reactivity can be modulated by catalysts and substituents on the cyclohexenone ring. nih.gov

Enolate Generation and Subsequent Functionalization

The generation of enolates from cyclohexenone and its derivatives, followed by trapping with an electrophile, is a versatile and highly controllable modern strategy. vaia.comvanderbilt.edu Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are commonly used to generate enolates under kinetic control, meaning the less sterically hindered α-proton is removed. masterorganicchemistry.com

For cyclohexenone, kinetic deprotonation with LDA at low temperatures (e.g., -78 °C) selectively forms the less substituted enolate, which can then be alkylated. ubc.castackexchange.com This allows for the regioselective introduction of an alkyl group at the α'-position. The resulting enolate is a potent nucleophile that reacts with alkyl halides, such as butyl iodide, in an SN2 reaction to form a new carbon-carbon bond. vanderbilt.edu

The trapping of magnesium enolates, generated from the conjugate addition of Grignard reagents, with various electrophiles is another powerful tool for creating multifunctionalized cyclohexanone (B45756) derivatives. beilstein-journals.orgbeilstein-journals.org

| Ketone | Base | Conditions | Electrophile | Product | Reference |

| Cyclohexanone | LDA | THF, -78 °C | Iodoethane | 2-Ethylcyclohexanone | vaia.com |

| 2-Methylcyclohexanone | LDA | -78 °C to rt | Alkyl Halide | Thermodynamically favored alkylated product | masterorganicchemistry.com |

| Cyclohexenone | LDA | THF, -78 °C | Benzyl Bromide | 2-Benzylcyclohexanone | vanderbilt.edu |

This table illustrates the generation of cyclohexanone enolates and their subsequent alkylation with different electrophiles.

Stereoselective Synthesis of this compound and Related Structures

The generation of specific stereoisomers of this compound and related cyclic enones is a significant challenge in organic synthesis. Achieving high levels of stereocontrol is crucial for applications where biological activity is dependent on a specific molecular geometry. Methodologies to achieve this include asymmetric catalysis and the use of chiral auxiliaries.

A key strategy involves the conjugate addition of organometallic reagents to chiral cyclohexenone precursors. For instance, the synthesis of butyl-substituted 1-amino-3-oxocyclohexane-1-carboxylic acid derivatives has been achieved through the conjugate addition of lithium dibutylcuprate to a chiral cyclohexenone substrate derived from (2R)-2,5-dihydro-2-isopropyl-3,6-dimethoxypyrazine. lmaleidykla.lt This reaction proceeds at low temperatures to generate isomeric adducts with new stereocenters, the configurations of which were confirmed by X-ray analysis. lmaleidykla.lt

Asymmetric Catalysis in Enone Formation and Functionalization

Asymmetric catalysis offers an efficient route to enantiomerically enriched compounds by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. sigmaaldrich.com In the context of cyclohexenones, catalysis can be applied to the formation of the enone ring itself or to the subsequent functionalization of a pre-existing ring.

One innovative approach involves the catalytic enantioselective isomerization of β,γ-unsaturated cyclohex-3-en-1-ones into their α,β-unsaturated chiral enone counterparts. nih.gov This transformation can be achieved using a cooperative iminium-base catalysis with a newly designed, electronically tunable chiral diamine catalyst derived from cinchona alkaloids. nih.gov This method provides a three-step route from substituted anisoles to optically active cyclohex-2-enones with high enantioselectivity. nih.gov The versatility of this method is demonstrated by its tolerance for various alkyl chain lengths at different positions on the cyclohexenone ring, consistently yielding products with high enantiomeric excess (ee). nih.gov

Chiral Lewis acids, such as chiral oxazaborolidinium ions (COBIs), have also emerged as powerful catalysts for a range of asymmetric transformations, including those that can be applied to enone synthesis and functionalization. sigmaaldrich.com Furthermore, metal complexes incorporating chiral ligands, like chiral cyclopentadienyl (B1206354) (Cpx) ligands with rhodium or iridium, have been successfully employed in a variety of asymmetric reactions, including C-H bond functionalizations, to produce complex chiral molecules. snnu.edu.cn

Table 1: Asymmetric Isomerization of β,γ-Unsaturated Cyclohexenones

| Entry | Substrate (R Group) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| 1 | n-Butyl | 94 | 90 |

| 2 | Isopropyl | 89 | 87 |

| 3 | n-Hexyl | 91 | 90 |

| 4 | Cyclohexylmethyl | 92 | 89 |

Data derived from studies on catalytic enantioselective isomerization. nih.gov

Chiral Auxiliaries and Ligand Design for Enantiocontrol

Chiral auxiliaries are stoichiometric chiral compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved, yielding the enantiomerically enriched product. This strategy has been widely applied in asymmetric synthesis. wikipedia.orgsfu.ca

For cyclohexenone systems, chiral auxiliaries can be attached to the molecule to control the stereochemical outcome of subsequent reactions. Examples include Evans' chiral oxazolidinone auxiliaries, which are well-known for directing asymmetric aldol reactions, and other auxiliaries like pseudoephedrine amides. wikipedia.org Cyclohexyl-based chiral auxiliaries have also been developed and reviewed extensively. acs.org

The design of chiral ligands for metal-catalyzed reactions is another cornerstone of enantiocontrol. researchgate.net Chiral bidentate and tridentate ligands can coordinate to a metal center, creating a chiral environment that biases the reaction pathway towards one stereoisomer. sfu.ca For example, chiral Schiff bases have been synthesized and used as ligands in metal-catalyzed reactions like the hetero-Diels-Alder reaction, achieving good yields and enantioselectivity. sfu.ca The separation of racemic diene-metal complexes using chiral auxiliary ligands is another sophisticated technique to generate enantiomerically pure catalysts for asymmetric synthesis. researchgate.net

Precursors and Upstream Intermediates in this compound Synthesis

The synthesis of this compound relies on the availability of specific precursor molecules and upstream intermediates. A common and direct method involves the reaction of a 3-alkoxy-2-cyclohexen-1-one with an organometallic reagent.

A general procedure for preparing 3-substituted cyclohexenones starts with 3-ethoxy-2-cyclohexen-1-one. rsc.org This precursor is treated with an organolithium reagent, such as n-butyllithium, in an appropriate solvent like tetrahydrofuran (THF) at low temperatures. rsc.org Subsequent acidic workup leads to the formation of the desired 3-alkylcyclohexenone. rsc.org This method is a straightforward application of 1,4-addition (conjugate addition) to an α,β-unsaturated ketone system.

Another major class of precursors for cyclohexenones are 1,3-dicarbonyl compounds, also known as β-diketones. nih.govcapes.gov.br These compounds can undergo cyclization reactions, such as the Robinson annulation, with appropriate reaction partners to construct the cyclohexenone ring. The synthesis of 1,3-diketones themselves can be achieved through various methods, including the Claisen condensation of ketones with esters, the hydration of alkynones, and various catalytic approaches. nih.govorganic-chemistry.org Ruthenium-catalyzed C-alkylation of 1,3-dicarbonyl compounds with primary alcohols represents a more modern approach. rsc.org

Table 2: Key Precursors in 3-Alkylcyclohexenone Synthesis

| Precursor | Reagent | Product | Synthetic Method | Reference |

|---|---|---|---|---|

| 3-Ethoxy-2-cyclohexen-1-one | n-Butyllithium | This compound | Conjugate Addition | rsc.org |

| Cyclohexane-1,3-dione | Various (e.g., with Methyl Vinyl Ketone) | Substituted Cyclohexenone | Robinson Annulation | capes.gov.br |

Reactions at the Carbonyl Group

The carbonyl group in this compound is a primary site for nucleophilic attack and reduction reactions.

Nucleophilic Additions to the Ketone Functionality

Nucleophilic addition to the carbonyl carbon of this compound is a fundamental reaction. Organometallic reagents, such as Grignard and organolithium reagents, readily attack the electrophilic carbonyl carbon. For instance, the reaction with organolithium reagents can lead to the formation of tertiary alcohols. These reactions typically proceed via a 1,2-addition pathway, where the nucleophile adds directly to the carbonyl carbon. wikipedia.org The choice of nucleophile and reaction conditions can influence the stereochemical outcome of the addition.

| Nucleophile | Product | Observations |

| n-Butyllithium (n-BuLi) | 1,3-Dibutylcyclohex-2-en-1-ol | Attack syn to the cyclopropyl (B3062369) group is preferred. cdnsciencepub.com |

| tert-Butyllithium (t-BuLi) | 1-tert-Butyl-3-butylcyclohex-2-en-1-ol | Attack anti to the cyclopropyl group is favored. cdnsciencepub.com |

This table showcases the addition of different organolithium reagents to a related cyclohexenone system, illustrating the influence of the nucleophile's steric bulk on the direction of attack.

Reduction of the Carbonyl Group

The carbonyl group of this compound can be selectively reduced to a hydroxyl group, yielding 3-butylcyclohex-2-en-1-ol. This transformation can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH4) is a common reagent for this purpose, often used in alcoholic solvents like methanol (B129727) or ethanol. researchgate.net The Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt like cerium(III) chloride, is particularly effective for the 1,2-reduction of α,β-unsaturated ketones, minimizing the competing 1,4-conjugate addition. marquette.edu

Asymmetric transfer hydrogenation (ATH) using catalysts like bifunctional ruthenium complexes can achieve the enantioselective reduction of the carbonyl group, producing chiral allylic alcohols. mdpi.comtuwien.at

Reactions at the α,β-Unsaturated System

The conjugated system in this compound provides a platform for a range of addition reactions, including conjugate additions, hydrogenations, and electrophilic additions.

Conjugate Additions (Michael Additions)

The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. masterorganicchemistry.com In this reaction, a nucleophile adds to the β-carbon of the cyclohexenone ring. This 1,4-addition is favored by soft nucleophiles, such as organocuprates (Gilman reagents), enamines, and thiolates. wikipedia.orgmasterorganicchemistry.com

For example, the reaction of this compound with a lithium dialkylcuprate, such as lithium dimethylcuprate ((CH₃)₂CuLi), would result in the formation of 3-butyl-3-methylcyclohexan-1-one. vaia.com The mechanism involves the addition of the nucleophile to the β-carbon, forming an enolate intermediate, which is then protonated to give the final product. wikipedia.org The use of chiral catalysts can facilitate asymmetric Michael additions, leading to the formation of enantiomerically enriched products. researchgate.net

| Nucleophile (Donor) | Acceptor | Product |

| Enolate | α,β-Unsaturated Ketone | 1,5-Dicarbonyl Compound |

| Organocuprate | α,β-Unsaturated Ketone | β-Alkylated Ketone |

| Thiol | α,β-Unsaturated Ketone | β-Thioether Ketone |

This table provides examples of typical Michael donors and the resulting products upon reaction with an α,β-unsaturated ketone.

Hydrogenation and Diastereoselective Reduction of the Double Bond

The carbon-carbon double bond in this compound can be reduced through catalytic hydrogenation. This reaction typically employs transition metal catalysts such as palladium, platinum, or rhodium. cas.cz The hydrogenation can be selective for the double bond, leaving the carbonyl group intact, to produce 3-butylcyclohexan-1-one. rsc.org The choice of catalyst and reaction conditions can influence the selectivity and stereochemical outcome of the reduction. For instance, heterogeneous palladium catalysts are often used for this transformation. nih.govacs.org

Kinetic and mechanistic studies have shown that the hydrogenation can proceed through intermediates where the substrate is adsorbed onto the catalyst surface. researchgate.net In some cases, the hydrogenation of the double bond can be followed by the reduction of the carbonyl group, leading to the formation of 3-butylcyclohexan-1-ol. The diastereoselectivity of this two-step reduction can be influenced by the catalyst and the reaction intermediates. acs.orgacs.org

| Catalyst | Substrate | Product(s) | Key Observation |

| [MH(CO)(NCMe)₂(PPh₃)₂]BF₄ (M = Ru, Os) | 2-Cyclohexen-1-one | Cyclohexanone | Selective reduction of the C=C bond before the C=O group. researchgate.net |

| Thiolate-capped Pd Nanoparticles | Substituted Alkenes | Hydrogenated or Isomerized Alkenes | Reactivity is controlled by steric and electronic effects. nih.gov |

| Iron-Ruthenium Nanoparticles | Cyclohexenone | Cyclohexanone | High selectivity for the C=C bond hydrogenation. rsc.org |

This table summarizes findings from studies on the catalytic hydrogenation of related cyclohexenone systems, highlighting catalyst performance and selectivity.

Electrophilic Additions to the Alkene

The double bond in this compound can undergo electrophilic addition reactions. Common electrophiles include halogens (e.g., Br₂) and peroxy acids (for epoxidation).

For instance, the reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would lead to the formation of 3-butyl-2,3-epoxycyclohexan-1-one. The stereochemistry of the epoxidation can be influenced by the presence of nearby functional groups. gla.ac.uk Alkaline hydrogen peroxide can also be used for epoxidation, often showing different regioselectivity compared to peroxy acids. gla.ac.uk

Another example of electrophilic addition is the oxymercuration reaction, where an alkene reacts with mercuric acetate (B1210297) in an aqueous solution. wikipedia.org This is typically followed by a demercuration step. Halogenation with reagents like N-bromosuccinimide (NBS) can also occur at the allylic position.

| Reagent | Reaction Type | Product |

| Peroxy Acid (e.g., m-CPBA) | Epoxidation | 3-Butyl-2,3-epoxycyclohexan-1-one |

| Alkaline Hydrogen Peroxide | Epoxidation | 3-Butyl-2,3-epoxycyclohexan-1-one |

| Mercuric Acetate / H₂O | Oxymercuration | β-Hydroxy-α-mercuri-ketone |

This table outlines common electrophilic addition reactions and the expected products for this compound.

Cycloaddition Reactions Involving the Enone Moiety

The enone functionality of this compound serves as a reactive component in cycloaddition reactions, particularly the Diels-Alder reaction. In this type of reaction, the conjugated system of the enone acts as a dienophile, reacting with a conjugated diene to form a new six-membered ring. libretexts.orglibretexts.org The Diels-Alder reaction is a [4+2] cycloaddition, meaning it involves the interaction of four pi electrons from the diene and two pi electrons from the dienophile. libretexts.org This process is thermally allowed and proceeds through a single, cyclic transition state, resulting in the simultaneous formation of two new carbon-carbon sigma bonds. libretexts.org

The general mechanism involves the overlap of the p orbitals of the diene and the dienophile. Specifically, the p orbitals on carbons 1 and 4 of the diene overlap with the p orbitals of the double bond in the enone moiety. libretexts.org This concerted process leads to the formation of a cyclohexene (B86901) derivative. The regioselectivity and stereoselectivity of the Diels-Alder reaction are influenced by the electronic properties and steric hindrance of both the diene and the dienophile. In the case of this compound, the butyl group can influence the approach of the diene, potentially favoring the formation of one stereoisomer over another.

For instance, the reaction of 1,3-butadiene (B125203) with an enone like 3-buten-2-one yields a substituted cyclohexene. libretexts.org Similarly, this compound can react with various dienes to produce complex polycyclic structures. The reaction often exhibits high facial diastereoselectivity, with the diene attacking one face of the enone preferentially. researchgate.net The exo/endo selectivity of the cycloaddition is also a critical aspect, influenced by the substitution pattern of the diene. researchgate.net

Derivatization Pathways of this compound

Formation of Alcohols (e.g., 3-Butyl-1-methylcyclohex-2-en-1-ol)

The carbonyl group of this compound is susceptible to nucleophilic attack by organometallic reagents, such as Grignard reagents and organolithium compounds, leading to the formation of tertiary alcohols. rsc.orglibretexts.org A notable example is the synthesis of 3-butyl-1-methylcyclohex-2-en-1-ol.

This transformation is typically achieved by reacting this compound with methyllithium or a methyl Grignard reagent (e.g., methylmagnesium bromide). rsc.orglookchem.com The reaction proceeds via the nucleophilic addition of the methyl group to the electrophilic carbonyl carbon of the enone. libretexts.orgchem-station.com The mechanism involves the formation of a tetrahedral intermediate, which is then protonated during an aqueous workup to yield the final tertiary alcohol. libretexts.org It is crucial to control the reaction conditions, such as temperature, to favor 1,2-addition to the carbonyl group over 1,4-conjugate addition to the enone system.

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| This compound | Methyllithium | 3-Butyl-1-methylcyclohex-2-en-1-ol | 68% | rsc.org |

Transformations to Saturated Cyclohexanones (e.g., 3-Butylcyclohexanone)

The conversion of this compound to its saturated counterpart, 3-butylcyclohexanone (B8771617), can be accomplished through catalytic hydrogenation. This reaction involves the reduction of the carbon-carbon double bond of the α,β-unsaturated ketone. acs.orgnih.gov

Various catalyst systems can be employed for this transformation, with palladium-on-carbon (Pd/C) being a common choice. nih.gov The hydrogenation process typically involves exposing the enone to hydrogen gas in the presence of the catalyst. The reaction is generally chemoselective, reducing the alkene double bond while leaving the carbonyl group intact. However, the choice of catalyst and reaction conditions can influence the outcome. For instance, some catalysts might also lead to the reduction of the carbonyl group, yielding the corresponding alcohol. Mechanistic studies have shown that the hydrogenation can proceed through intermediate "diene" species, which are rapidly hydrogenated. acs.orgnih.gov

| Starting Material | Product | Catalyst | Notes | Reference |

| This compound | 3-Butylcyclohexanone | Palladium on Carbon (Pd/C) | Selective hydrogenation of the C=C bond. | nih.gov |

| p-tert-butylphenol | trans-4-tert-butylcyclohexanol | Palladium on Alumina (B75360) | Hydrogenation of the aromatic ring and ketone intermediate. | acs.orgnih.gov |

Rearrangement Reactions and Isomerizations

Rearrangement reactions represent a broad class of organic transformations where the carbon skeleton of a molecule is altered through the migration of an atom or group. mvpsvktcollege.ac.in In the context of this compound and related structures, these rearrangements can be induced under various conditions, leading to isomeric products. masterorganicchemistry.com

One potential rearrangement is the Baeyer-Villiger oxidation, which converts a ketone into an ester or a cyclic ketone into a lactone using a peroxy acid. wiley-vch.de The migratory aptitude of the adjacent alkyl groups dictates the product, with the more substituted carbon atom generally migrating preferentially. wiley-vch.de

Isomerization of the double bond within the cyclohexenone ring is also a possibility, potentially catalyzed by acid or base. This could lead to the formation of 3-butylcyclohex-3-en-1-one or other isomers. The stability of the resulting isomer, often dictated by the conjugation of the double bond with the carbonyl group, is a driving force for such transformations.

Reactions Leading to Fused Heterocyclic Rings and Polycyclic Systems

The versatile structure of this compound makes it a valuable precursor for the synthesis of more complex molecular architectures, including fused heterocyclic and polycyclic systems. sioc-journal.cnscribd.com These reactions often involve the enone moiety as a key reactive site for building additional rings.

One common strategy is the Fischer indole (B1671886) synthesis, where a phenylhydrazone, which can be formed from 3-butylcyclohexanone (the saturated derivative), undergoes acid-catalyzed cyclization to form an indole ring fused to the cyclohexane frame. uomustansiriyah.edu.iq

Furthermore, the enone can participate in annulation reactions. For example, reaction with a suitable dinucleophile can lead to the formation of a new heterocyclic ring fused to the cyclohexenone core. Transition metal-catalyzed cyclization reactions are also a powerful tool for constructing fused ring systems from unsaturated precursors like this compound. sioc-journal.cn These methods offer high efficiency and control over the formation of carbon-carbon and carbon-heteroatom bonds. sioc-journal.cn

Catalytic Transformations Involving this compound as a Substrate

This compound can serve as a substrate in a variety of catalytic transformations, including those that introduce chirality, leading to the formation of enantioenriched products. Asymmetric catalysis, in this context, is a powerful strategy for synthesizing optically active molecules. beilstein-journals.orgrsc.org

For instance, the asymmetric conjugate addition of nucleophiles to the enone system is a well-established method for creating a stereocenter at the β-position. This can be achieved using chiral catalysts, such as those based on copper or other transition metals, in combination with a nucleophilic reagent. lookchem.com

Another important catalytic transformation is asymmetric hydrogenation. While the hydrogenation of the double bond in this compound typically yields a racemic or achiral product, the use of chiral catalysts can, in principle, lead to the formation of one enantiomer of 3-butylcyclohexanone in excess.

Furthermore, catalytic asymmetric allylation of the ketone functionality can be performed. This reaction, often catalyzed by titanium complexes with chiral ligands like BINOL, adds an allyl group to the carbonyl carbon, creating a chiral tertiary alcohol with high enantioselectivity. nih.gov

| Reaction Type | Catalyst System | Product Type | Key Feature | Reference |

| Asymmetric Conjugate Addition | Chiral Copper Complexes | Chiral β-substituted Cyclohexanone | Creation of a β-stereocenter. | lookchem.com |

| Asymmetric Allylation | Titanium tetraisopropoxide / BINOL | Chiral Tertiary Homoallylic Alcohol | High enantioselectivity. | nih.gov |

Organocatalytic Hydrogenation

Organocatalysis has emerged as a powerful tool for the asymmetric reduction of α,β-unsaturated ketones, providing a metal-free alternative to traditional methods. The transfer hydrogenation of cyclic enones, including this compound, has been successfully achieved using chiral organic catalysts. nih.gov

A prominent strategy involves the use of chiral imidazolidinone catalysts, which activate the enone substrate towards conjugate reduction by forming a transient iminium ion. caltech.eduprinceton.edu This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, facilitating hydride transfer from a donor, typically a Hantzsch ester. caltech.edutuwien.at The use of an imidazolidinone catalyst has been shown to mediate the hydrogenation of a wide array of enone substrates. nih.gov

Research has demonstrated that this methodology is applicable to five-, six-, and seven-membered ring systems. nih.gov Specifically, for β,β-disubstituted cycloalkenones, this approach generates β-stereogenic cyclic ketones with high enantioselectivity. The stereochemical outcome is consistent with established models where the reduction occurs via a cis-iminium ion intermediate. nih.govprinceton.edu The choice of the Hantzsch ester is also crucial, with bulkier esters like the di-tert-butyl variant often leading to improved enantioselectivity. princeton.edu

Table 1: Organocatalytic Transfer Hydrogenation of Cyclic Enones

| Substrate | Catalyst | Hydrogen Source | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 3-Phenyl-2-cyclopentenone | Furyl imidazolidinone | Hantzsch Ethyl Ester | 3-Phenylcyclopentanone | 96 | 74 |

| 3-Phenyl-2-cyclopentenone | Furyl imidazolidinone | Hantzsch di-tert-butyl Ester | 3-Phenylcyclopentanone | 86 | 91 |

Data for specific yield and ee for this compound under these exact conditions were not detailed in the provided sources, but it is cited as a substrate for this type of reaction. caltech.edu

Transition Metal Catalyzed Reactions

Transition metals, particularly rhodium and palladium, are extensively used to catalyze a variety of transformations on α,β-unsaturated ketones. These reactions offer efficient routes to functionalized cyclic ketones.

Rhodium-Catalyzed Reactions: Rhodium complexes are effective catalysts for several reactions involving enones. One of the most significant is the asymmetric 1,4-addition of organometallic reagents. For instance, the addition of aryltitanate reagents to α,β-unsaturated ketones, catalyzed by a chiral rhodium-phosphine complex, proceeds with high enantioselectivity (up to 99% ee) to yield 1,4-addition products. pnas.org The catalytic cycle for these reactions often involves intermediates such as phenylrhodium, (oxa-π-allyl)rhodium, and hydroxorhodium complexes. pnas.org

Rhodium also catalyzes the transfer hydrogenation of α,β-unsaturated ketones. rsc.org Studies using catalysts like Wilkinson's catalyst or [Rh(cod)Cl]₂ in ionic liquids have shown chemoselectivity for the reduction of the carbon-carbon double bond, yielding the saturated ketone, 1,3-diphenylpropan-1-one, from chalcone. rsc.org Furthermore, rhodium can catalyze the alkylation of aromatic ketones with α,β-unsaturated ketones, where the ketone carbonyl acts as a directing group. mdpi.comdntb.gov.ua

Palladium-Catalyzed Reactions: Palladium catalysts are versatile for C-C bond-forming reactions. Palladium-catalyzed Heck and Suzuki coupling reactions are well-established methods. organic-chemistry.org For cyclic enones, palladium catalysis enables the cross-coupling of α-iodoenones with organozinc reagents to introduce alkyl or alkynyl groups at the α-position. lookchem.com

Another important transformation is the palladium-catalyzed carbonylative Negishi cross-coupling, which can be used to synthesize β,γ-unsaturated ketones. sioc-journal.cn While not a direct reaction of this compound itself, these methods highlight the utility of palladium in functionalizing the enone scaffold. Hydrogenation of related substrates like 4-tert-butylcyclohex-2-en-1-one (B2578183) using palladium on alumina has also been studied, showing different diastereoselectivity compared to rhodium catalysts. acs.org

Table 2: Examples of Transition Metal-Catalyzed Reactions on α,β-Unsaturated Ketones

| Reaction Type | Catalyst System | Substrate Example | Product Type | Key Finding | Ref |

|---|---|---|---|---|---|

| Asymmetric 1,4-Addition | [RhCl(C₂H₄)₂]₂ / (S)-binap | Generic Enone | Silyl Enolate | High enantioselectivity (up to 99% ee) with aryltitanates. | pnas.org |

| Transfer Hydrogenation | [Rh(cod)Cl]₂ | Chalcone | Saturated Ketone | Chemoselective C=C reduction in ionic liquids. | rsc.org |

| C-H Alkylation | [Cp*RhCl₂]₂ | Aromatic Ketone + Enone | β-Aryl Carbonyl | Ketone carbonyl group directs C-H addition. | mdpi.com |

| α-Alkylation | Pd-catalyst / TFP | 2-Iodo-2-cyclohexenone | α-Alkynylenone | Efficient coupling with organozinc reagents. | lookchem.com |

Advanced Spectroscopic Characterization of 3 Butylcyclohex 2 En 1 One and Its Derivatives

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique essential for separating and identifying volatile and semi-volatile organic compounds within a mixture. khanacademy.orgcanada.ca In the context of 3-Butylcyclohex-2-en-1-one, GC-MS serves as a primary method for assessing the purity of a synthesized sample and for analyzing its composition in complex matrices. akjournals.com

The process begins with the injection of the sample into the gas chromatograph, where it is vaporized. An inert carrier gas, typically helium, transports the vaporized sample through a long, thin capillary column. akjournals.com The column's inner surface is coated with a stationary phase. Separation is achieved based on the differential partitioning of compounds between the mobile gas phase and the stationary liquid phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in shorter retention times (RT).

As each separated component elutes from the GC column, it enters the mass spectrometer. Here, molecules are ionized, most commonly by electron impact (EI), which fragments them into a reproducible pattern of characteristic ions. The mass analyzer separates these ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique "fingerprint" for the molecule, allowing for its structural identification by comparison with spectral libraries. akjournals.com

For purity analysis of this compound, a GC-MS chromatogram would ideally show a single, dominant peak at a specific retention time. The presence of other peaks would indicate impurities, such as starting materials, byproducts, or solvent residues. The relative area of each peak in the total ion chromatogram (TIC) provides a semi-quantitative measure of the concentration of each component.

Table 1: Illustrative GC-MS Data for Purity Analysis of a this compound Sample

| Retention Time (min) | Compound Identity | Key Mass Fragments (m/z) | Relative Abundance (%) | Purity Assessment |

| 12.45 | This compound | 152 (M+), 123, 109, 95, 67, 55 | 99.2 | Main Product |

| 8.72 | Cyclohexanone (B45756) (Starting Material) | 98 (M+), 83, 69, 55, 42 | 0.5 | Impurity |

| 10.15 | Unidentified Byproduct | 138, 110, 95, 81 | 0.3 | Impurity |

This table is for illustrative purposes. Actual retention times and mass fragments depend on specific GC-MS operating conditions.

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Analysis

While techniques like GC-MS and NMR can elucidate the structure of this compound, they are generally insufficient for determining the absolute configuration of chiral molecules. Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org This makes it an invaluable tool for analyzing enantiomers and determining their absolute stereochemistry. ucalgary.ca

This compound itself is not chiral. However, many of its derivatives, particularly those resulting from stereoselective reactions, can be chiral. researchgate.netnih.gov For instance, the introduction of a substituent at positions 4, 5, or 6 of the cyclohexenone ring can create one or more stereocenters.

The ECD spectrum plots the difference in absorbance (ΔA) against wavelength. The resulting positive or negative peaks are known as Cotton effects. The sign and intensity of these Cotton effects are directly related to the three-dimensional arrangement of atoms around the chromophore (the light-absorbing part of the molecule). nih.gov In this compound derivatives, the α,β-unsaturated ketone system acts as a strong chromophore.

To determine the absolute configuration of a chiral derivative, its experimental ECD spectrum is compared with the spectrum predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT) for a specific enantiomer (e.g., the R or S configuration). ustc.edu.cn A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. mdpi.com The exciton (B1674681) chirality method can also be applied if the molecule contains two or more interacting chromophores, where the sign of the ECD couplet reveals their spatial orientation. nih.gov

Table 2: Hypothetical ECD Data for Chiral Derivatives of this compound

| Enantiomer | Wavelength (nm) (π → π* transition) | Sign of Cotton Effect | Wavelength (nm) (n → π* transition) | Sign of Cotton Effect |

| (R)-enantiomer | ~230 | Positive (+) | ~320 | Negative (-) |

| (S)-enantiomer | ~230 | Negative (-) | ~320 | Positive (+) |

This table presents a hypothetical example based on the Octant Rule for chiral ketones. The exact wavelengths and signs depend on the specific structure and conformation of the molecule.

Chromatographic Techniques for Purification and Analysis

Chromatography is a cornerstone of organic synthesis, providing essential methods for the separation and purification of compounds from complex mixtures. khanacademy.orgbyjus.com The purification of this compound from a reaction crude typically involves one or more chromatographic techniques, selected based on the scale of the reaction and the properties of the components to be separated. bio-rad.com

Thin-Layer Chromatography (TLC): TLC is a rapid, small-scale analytical technique used to monitor the progress of a reaction, identify compounds in a mixture by comparison with standards, and determine the optimal solvent system for column chromatography. byjus.com A small spot of the reaction mixture is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a chamber with a mobile phase (eluent), which moves up the plate by capillary action, separating the components based on their differential polarity and affinity for the stationary and mobile phases.

Column Chromatography: This is the most common preparative technique for purifying compounds in the laboratory. khanacademy.org A vertical glass column is packed with a stationary phase, such as silica gel or alumina (B75360). The crude product mixture is loaded onto the top of the column, and a solvent (mobile phase) is passed through the column. acs.org Components separate into bands as they travel down the column at different rates. For this compound, which is moderately polar, a typical mobile phase would be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). Fractions are collected sequentially, and those containing the pure product are combined.

Liquid Chromatography (LC): For more challenging separations or higher purity requirements, High-Performance Liquid Chromatography (HPLC) is used. It operates on the same principles as column chromatography but uses high pressure to force the mobile phase through a column packed with smaller particles, leading to much higher resolution and faster separation times. bio-rad.com

Table 3: Application of Chromatographic Techniques for this compound

| Technique | Stationary Phase | Typical Mobile Phase | Primary Application |

| Thin-Layer Chromatography (TLC) | Silica Gel 60 F254 | Hexane/Ethyl Acetate mixtures | Reaction monitoring and solvent system optimization. byjus.com |

| Flash Column Chromatography | Silica Gel (230-400 mesh) | Gradient of Hexane/Ethyl Acetate | Preparative purification of milligram to gram scale quantities. khanacademy.orgacs.org |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) or Silica (Normal-Phase) | Acetonitrile/Water or Hexane/Isopropanol | High-purity analysis and purification; separation of closely related isomers. |

Computational and Theoretical Studies of 3 Butylcyclohex 2 En 1 One

Quantum Chemical Calculations (e.g., DFT, MP2) for Molecular Geometry and Energetics

Quantum chemical calculations are fundamental to predicting the properties of 3-Butylcyclohex-2-en-1-one. These methods solve approximations of the Schrödinger equation to determine the electronic structure and, from that, a wide range of molecular properties. DFT methods, particularly with hybrid functionals like B3LYP, and MP2 theory are commonly used for their balance of accuracy and computational cost in studying organic molecules. nih.govacs.org

Geometry Optimization and Vibrational Frequency Analysis

Geometry optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles. Calculations are typically performed using DFT methods, such as B3LYP or B3PW91, with a suitable basis set like 6-311++G(d,p) or TZ2P. nih.govacs.orgmdpi.com The optimization process continues until a minimum on the potential energy surface is located.

Following optimization, a vibrational frequency analysis is crucial. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it predicts the molecule's infrared (IR) and Raman spectra. acs.orgarxiv.org The calculated frequencies correspond to the molecule's vibrational modes, such as C=O stretching, C=C stretching, and various C-H bending and stretching motions. These predicted spectra can be compared with experimental data to validate the computational model. nih.govresearchgate.net For instance, the characteristic C=O stretching frequency in cyclohexanone (B45756) derivatives is a key feature that can be accurately predicted. researchgate.net

Table 1: Representative Calculated Geometrical Parameters for a Substituted Cyclohexenone Ring

| Parameter | Bond/Angle | Typical Calculated Value (B3LYP/6-31G*) |

| Bond Length | C1=O | ~1.22 Å |

| C2=C3 | ~1.34 Å | |

| C1-C2 | ~1.48 Å | |

| C3-C4 | ~1.51 Å | |

| C4-C5 | ~1.54 Å | |

| C5-C6 | ~1.54 Å | |

| C1-C6 | ~1.52 Å | |

| Bond Angle | O=C1-C2 | ~123° |

| C1-C2-C3 | ~122° | |

| C2-C3-C4 | ~124° | |

| C3-C4-C5 | ~112° | |

| Dihedral Angle | C6-C1-C2-C3 | ~0-5° (Near Planar) |

| C2-C3-C4-C5 | ~15-25° (Half-Chair Twist) | |

| Note: These are illustrative values based on typical cyclohexenone structures. Actual optimized values for this compound would require specific calculation. |

Conformational Energy Landscapes and Relative Stabilities

The cyclohexene (B86901) ring in this compound is not planar and exists in various conformations, primarily different half-chair forms. academie-sciences.fr The butyl group can adopt different orientations relative to the ring. Conformational analysis involves mapping the potential energy surface to identify stable conformers and the energy barriers that separate them. lumenlearning.com

For substituted cyclohexanes, the preference for a substituent to be in an equatorial versus an axial position is a key factor determining stability. lumenlearning.comyoutube.com While the sp² hybridization of carbons 2 and 3 flattens part of the ring, the butyl group at C3 and the hydrogens at C4, C5, and C6 are in positions that can be described as pseudo-axial or pseudo-equatorial. Computational studies on similar 3-substituted cyclohexenes have shown that electronegative groups often prefer a pseudo-axial orientation, while alkyl groups typically favor a pseudo-equatorial position to minimize steric strain. cdnsciencepub.com

The relative energies of different conformers of this compound, arising from both the ring pucker and the rotation of the butyl chain, can be calculated. The energy difference between these conformers (ΔG) determines their relative populations at equilibrium. For large alkyl groups, the energy penalty for being in a sterically hindered position can be significant. lumenlearning.com Computational methods like DFT can quantify these energy differences, providing insight into the molecule's dominant shape in different environments. rsc.org

Table 2: Illustrative Conformational Energy Data for a 3-Alkylcyclohexenone

| Conformer | Description | Relative Energy (ΔE, kcal/mol) |

| 1 | Butyl group pseudo-equatorial | 0.00 (Reference) |

| 2 | Butyl group pseudo-axial | > 1.5 (Estimated) |

| 3 | Twist-Boat | > 5.0 (Estimated) |

| Note: Values are hypothetical, illustrating the expected energetic preference based on principles of conformational analysis for substituted cyclohexanes. lumenlearning.comcdnsciencepub.com The pseudo-equatorial conformer is generally the most stable. |

Mechanistic Investigations via Transition State Modeling

Computational chemistry is invaluable for elucidating reaction mechanisms. By modeling the transition states (TS) of a reaction, chemists can understand how reactants are converted into products, predict reaction rates, and explain stereochemical and regiochemical outcomes. nih.govacs.org

Reaction Pathway Analysis and Energy Barriers

For this compound, a key class of reactions involves nucleophilic additions to the α,β-unsaturated system (Michael addition) or directly to the carbonyl group. nih.gov Transition state modeling can map the entire reaction pathway for such a process. This involves locating the high-energy transition state structure that connects reactants and products. researchgate.net The energy difference between the reactants and the transition state is the activation energy barrier (ΔG‡), which determines the reaction rate.

DFT calculations are widely used to model these pathways. For example, in the reaction of a nucleophile with a cyclohexenone, computational models can determine the energy barriers for both 1,2-addition (to the carbonyl) and 1,4-addition (to the double bond), explaining the observed regioselectivity. chemrxiv.orgrsc.org Studies on similar systems, like the reduction of cyclohexanones or palladium-catalyzed arylations, show that computational modeling can accurately predict which reaction pathway is energetically more favorable. acs.orgchemrxiv.org

Role of Intermediates in Reaction Outcomes

Many reactions proceed through one or more intermediates, which are temporary, stable species that exist in energy wells along the reaction coordinate. For instance, the reaction of this compound with a nucleophile can form an enolate intermediate. nih.gov The stability and subsequent reactivity of this intermediate are critical in determining the final product.

Computational modeling can optimize the geometry of these intermediates and calculate their stability relative to reactants and products. In catalyzed reactions, such as the proline-catalyzed Michael reaction of cyclohexanone, DFT studies have been crucial in identifying the key intermediates and transition states that control stereoselectivity. nih.gov By understanding the energetics of intermediates and the barriers to their formation and consumption, a complete picture of the reaction mechanism emerges, explaining why a particular product is formed. mdpi.com

Spectroscopic Parameter Prediction through Computational Methods

Computational methods are now routinely used to predict spectroscopic data, which is essential for structure elucidation.

For this compound, ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT (e.g., B3LYP). nih.govliverpool.ac.uk These calculations provide theoretical chemical shifts for each unique proton and carbon atom in the molecule. chemaxon.comnmrdb.org The predicted shifts, when compared to experimental spectra, can confirm the molecular structure and assign specific signals to specific atoms. nih.govarxiv.org While accuracy depends on the level of theory and basis set, modern computational approaches can achieve mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C shifts. arxiv.orgmestrelab.com

Similarly, as mentioned in section 6.1.1, vibrational frequencies from DFT calculations can be used to simulate the molecule's IR spectrum. nih.govchemrxiv.org The predicted positions and intensities of absorption bands, such as the strong C=O stretch expected around 1670 cm⁻¹, can be directly compared with experimental FT-IR spectra to aid in functional group identification and structural confirmation. researchgate.netresearchgate.net

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data

| Parameter | Predicted Value (Illustrative) | Typical Experimental Range |

| ¹³C NMR | ||

| C1 (C=O) | ~198 ppm | 195-200 ppm |

| C2 (=CH) | ~125 ppm | 120-130 ppm |

| C3 (=C-Bu) | ~160 ppm | 155-165 ppm |

| ¹H NMR | ||

| H2 (=CH) | ~5.9 ppm | 5.8-6.0 ppm |

| IR Spectroscopy | ||

| ν(C=O) | ~1675 cm⁻¹ | 1665-1685 cm⁻¹ |

| ν(C=C) | ~1610 cm⁻¹ | 1600-1620 cm⁻¹ |

| Note: Predicted values are estimates based on calculations for similar structures. nih.govnih.govmsu.edu Experimental values are typical for α,β-unsaturated cyclohexenones. |

Intermolecular Interactions and Reaction Dynamics Modeling

Computational and theoretical studies provide a molecular-level understanding of how this compound interacts with other chemical species and the dynamic processes that govern its reactivity. These investigations employ sophisticated modeling techniques to simulate and analyze the forces between molecules and the energetic pathways of chemical transformations.

Intermolecular Interactions

The intermolecular interactions of this compound are critical in determining its physical properties, such as solubility and boiling point, as well as its behavior in solution and its role in chemical reactions. As an α,β-unsaturated ketone, its structure features distinct regions that dictate its interaction patterns. The primary forces at play include dipole-dipole interactions and London dispersion forces. libretexts.org

The carbonyl group (C=O) is strongly polarized, with the oxygen atom bearing a partial negative charge and the adjacent carbon atom a partial positive charge. This permanent dipole allows this compound to engage in dipole-dipole interactions with polar molecules, including solvents and reactants. libretexts.org Furthermore, the delocalization of π-electrons across the conjugated system influences the molecule's electronic structure and interaction potential. tjpr.orgnih.gov The butyl group, being nonpolar, primarily interacts through weaker London dispersion forces, which are temporary fluctuations in electron density. libretexts.org

Computational methods like Density Functional Theory (DFT) and Symmetry-Adapted Perturbation Theory (SAPT) are used to analyze and quantify these interactions. mdpi.com For instance, modeling can reveal how this compound interacts with a catalyst. In reactions like the enantioselective conjugate cyanation of α,β-unsaturated ketones, theoretical studies have shown that intermolecular hydrogen bonds and ion-pair interactions between the ketone and a phase-transfer catalyst are crucial for enantioselectivity. chemrxiv.org Similar principles would apply to this compound, where interactions with a chiral catalyst would be modeled to predict the stereochemical outcome of a reaction.

Molecular dynamics (MD) simulations can further elucidate these interactions in a dynamic environment, such as in a solvent. nih.gov These simulations model the motions of the this compound molecule and surrounding solvent molecules over time, providing insights into solvation shells and the stability of intermolecular complexes. For example, studies on other cyclohexenone derivatives have used MD simulations to understand their stability and interactions within biological systems, such as with enzymes. nih.govacs.org

The table below summarizes the types of intermolecular interactions this compound can participate in and the computational methods used to study them, based on research on analogous compounds.

| Interaction Type | Participating Moiety | Typical Partner Molecule | Computational Modeling Method | Predicted Significance |

| Dipole-Dipole | Carbonyl Group (C=O) | Polar solvents (e.g., Acetone), Electrophiles | DFT, Molecular Docking | Strong, directional interactions influencing solubility and reactivity. |

| Hydrogen Bonding | Carbonyl Oxygen (as acceptor) | Protic solvents (e.g., Water, Ethanol), H-bond donors | MD Simulations, SAPT, NBO Analysis | Moderate strength, crucial for behavior in protic media and with certain catalysts. chemrxiv.orgbiointerfaceresearch.com |

| London Dispersion | Butyl Chain, Cyclohexane (B81311) Ring | Nonpolar solvents (e.g., Hexane), other organic molecules | MD Simulations, SAPT | Weaker, but collectively significant for solubility in nonpolar media and packing in condensed phases. |

| π-Stacking | Conjugated C=C-C=O system | Aromatic rings | DFT, SAPT | Possible, but generally weaker than in fully aromatic systems; can influence interactions with aromatic catalysts or reactants. |

Reaction Dynamics Modeling

Reaction dynamics modeling focuses on simulating the entire course of a chemical reaction, from reactants to products, via transition states. This provides a detailed picture of the reaction mechanism, activation energies, and selectivity. For this compound, this is particularly relevant for understanding its behavior in characteristic reactions of α,β-unsaturated ketones, such as nucleophilic additions (1,2- vs. 1,4-addition), cycloadditions, and hydrogenations.

Quantum chemical calculations, often using DFT, are the primary tool for modeling reaction dynamics. unibo.it These calculations can map the potential energy surface of a reaction, identifying the lowest energy path. For example, theoretical studies on the Diels-Alder reactions of other α,β-unsaturated ketones have been used to explain chemoselectivity, showing how catalysts like Brønsted or Lewis acids can alter the activation barriers for different reaction pathways. mdpi.com A similar approach for this compound would involve modeling its reaction with a diene to predict the feasibility and stereochemical outcome of the cycloaddition.

The competition between 1,2-addition (attack at the carbonyl carbon) and 1,4-conjugate addition (attack at the β-carbon) is a hallmark of α,β-unsaturated ketone reactivity. Computational modeling can predict which pathway is favored under specific conditions. Studies on the hydrogenation of 2-cyclohexenone on a Magnesium Oxide (MgO) surface, for instance, used DFT calculations to show that the C=O bond is selectively reduced over the C=C bond. researchgate.net The calculations revealed that the activation barrier for the six-membered cyclic transition state leading to C=O reduction was lower. researchgate.net This type of modeling could be applied to this compound to predict its reduction selectivity with various reagents and catalysts.

The following table outlines key data points generated from reaction dynamics modeling, using examples from theoretical studies on related ketone systems.

| Reaction Type | Modeled System Example | Computational Method | Key Calculated Parameters | Research Insight |

| Diels-Alder Cycloaddition | 2-Hexen-4-one + Cyclopentadiene mdpi.com | DFT (ωB97XD/6-311G(d,p)) | Activation Energy (ΔG‡), Reaction Energy (ΔG°), Transition State Geometries | Predicts chemoselectivity and the influence of Lewis/Brønsted acid catalysts on reaction pathways. mdpi.com |

| Hydrogenation (Reduction) | 2-Cyclohexenone on MgO surface researchgate.net | DFT | Activation Barriers, Adsorption Energies | Explains the selective reduction of the C=O bond over the C=C bond via a Meerwein-Ponndorf-Verley mechanism. researchgate.net |

| Conjugate Addition | (E)-Chalcone + Cyanide chemrxiv.org | DFT | Free Energy Profile (ΔΔG‡) | Determines the energy barrier for C-C bond formation and predicts the enantiomeric excess (ee) with a chiral catalyst. chemrxiv.org |

| Conformational Analysis | Monosubstituted Cyclohexanes rsc.org | DFT, MP2 | Free Energy Difference (A-value) | Estimates the steric and electronic effects that determine the most stable conformation (axial vs. equatorial substituent). rsc.org |

Strategic Applications in Organic Synthesis and Materials Science

3-Butylcyclohex-2-en-1-one as a Building Block in Complex Molecule Synthesis

The defined stereochemistry and reactive sites of this compound make it a valuable starting point for the synthesis of more complex molecules, including natural products, pharmaceutical leads, and unique polycyclic systems.

While the core cyclohexenone structure is a common feature in numerous natural products, the direct application of this compound as a starting material in the total synthesis of specific natural products is not extensively documented in prominent literature. However, its structural relative, 3-methylcyclohex-2-en-1-one, serves as a known precursor in the synthesis of natural products such as (+)-Taiwaniaquinone H and (ar)-Tenuifolene. vulcanchem.com This suggests the potential of 3-alkyl-substituted cyclohexenones, including the butyl variant, as foundational scaffolds for accessing complex terpenoid and related structures. The synthetic strategies employed for these analogues often involve leveraging the enone for conjugate additions and annulation reactions to build the carbon skeleton of the target natural product.

The cyclohexenone ring is a privileged scaffold in medicinal chemistry, appearing in various biologically active compounds. As a substituted cyclohexenone, this compound is a valuable intermediate for producing diverse chemical derivatives for pharmaceutical research. chemimpex.com The reactivity of the enone allows for modifications such as Michael additions, reductions, and alkylations to generate libraries of compounds for screening. For instance, related 2- and 3-substituted cyclohexenones are used to synthesize pharmaceutical and agrochemical compounds. The development of novel androgen receptor (AR) antagonists, for example, has involved the use of spirocyclic scaffolds that can be conceptually derived from cyclohexenone precursors, highlighting a potential application pathway for this compound in generating lead compounds for conditions like advanced prostate cancer. nih.gov

The construction of intricate ring systems is a cornerstone of modern organic synthesis, and this compound is a suitable substrate for creating such structures. Spirocycles, in particular, are of increasing interest in drug discovery due to their distinct three-dimensionality. nih.govsigmaaldrich.com

Methodologies have been developed for forming spirocyclic compounds from cycloenone derivatives. One such pathway involves the reaction of zirconacycles with 3-iodocycloenones in the presence of a copper salt, which proceeds through a combination of Michael addition and coupling to form the spirocyclic core. lookchem.com This indicates a clear synthetic route where a functionalized version of this compound could be employed.

Furthermore, the enone functionality is ideal for photochemical cycloaddition reactions. The [2+2] cycloaddition of enones with alkenes is a powerful method for constructing cyclobutane (B1203170) rings, which can be further transformed into more complex polycyclic and spirocyclic frameworks. This process, known as the de Mayo reaction, has been fundamental in the synthesis of various complex molecules.

Intermediate in the Synthesis of Pharmaceutical Lead Compounds

Role in Asymmetric Catalysis Beyond Direct Synthesis

Beyond its use as a structural component, this compound plays a crucial role as a test substrate in the development and optimization of new asymmetric catalytic reactions, particularly in organocatalysis.

Organocatalysis, which uses small organic molecules to catalyze chemical transformations, has emerged as a powerful tool in asymmetric synthesis. scienceopen.com this compound has been utilized as a substrate in the advancement of several organocatalytic methods.

Notably, it was one of the substrates used in the development of an enantioselective organocatalytic hydrogenation that utilizes a privileged imidazolidinone catalyst. caltech.edu This methodology activates the α,β-unsaturated ketone towards conjugate reduction by a Hantzsch ester, demonstrating a novel way to achieve stereocontrol.

In another significant advancement, this compound was a key substrate in establishing a new approach to asymmetric transfer hydrogenation. tuwien.at This system uses a chiral ion-paired organocatalyst formed from natural L-amino acids and atropisomeric phosphoric acids. The research optimized various parameters, including catalyst components and solvents, using this compound to test the efficacy and stereoselectivity of the reaction.

| Catalytic Method | Catalyst System | Key Findings | Reference |

|---|---|---|---|

| Organocatalytic Hydrogenation | Imidazolidinone catalyst with a Hantzsch dihydropyridine | Successfully reduced the enone in the development of a novel LUMO-lowering activation strategy. | caltech.edu |

| Asymmetric Transfer Hydrogenation | Chiral ion pair of an L-amino acid and a flexible phosphoric acid | Served as a model substrate to optimize reaction conditions for a counteranion-enhanced catalysis approach. | tuwien.at |

The design of chiral ligands is fundamental to the field of asymmetric metal catalysis. nih.govnumberanalytics.com These ligands, which coordinate to a metal center, are responsible for inducing enantioselectivity in a reaction. They are typically synthesized from the chiral pool or through asymmetric synthesis themselves. enamine.net While this compound is an effective prochiral substrate for testing catalytic systems, its direct incorporation as a fragment into the structure of chiral ligands is not a widely reported application in the scientific literature. The development of new chiral ligands typically relies on established scaffolds with specific donor atoms and steric properties, a role for which the this compound structure is not commonly suited.

Substrate in Organocatalytic Methodologies

Potential Applications in Chemical Ecology and Materials (excluding specific compound bioactivity)

While specific, large-scale applications of this compound are not extensively documented, its structural characteristics suggest potential uses in the specialized fields of chemical ecology and materials science. These possibilities are largely inferred from the known functions of structurally similar compounds.

Chemical Ecology

Chemical ecology is the study of chemically-mediated interactions between living organisms. A significant area of this field involves semiochemicals, such as pheromones, which are used for communication. The structural framework of this compound is analogous to that of known insect pheromones.

A prominent example is 3-methyl-2-cyclohexen-1-one, a well-documented anti-aggregation pheromone for the Douglas-fir beetle (Dendroctonus pseudotsugae) and the spruce beetle (Dendroctonus micans). herts.ac.ukfishersci.casigmaaldrich.com This compound is used in forestry to manage beetle populations by disrupting their mass attacks on trees. herts.ac.uk The efficacy of such pheromones is highly dependent on their precise molecular structure, as the olfactory receptor systems of insects are finely tuned to specific chemical shapes and functional groups.

Given this precedent, this compound represents a candidate for investigation as a novel semiochemical. The variation in the alkyl group from a methyl to a butyl chain would significantly alter the molecule's size and lipophilicity. This structural change could result in different biological activities, potentially targeting other insect species or eliciting a different response in the same species. Research in this area would involve the synthesis of the compound and subsequent evaluation in field or laboratory bioassays to determine its effect on insect behavior. The study of such analogues is crucial for developing new, species-specific pest management tools.

Materials Science

In materials science, the utility of a compound is determined by its physical and chemical properties and its ability to be incorporated into larger structures like polymers. The parent compound, cyclohexanone (B45756), is used extensively as a precursor in the production of polymers, most notably certain types of nylon. nih.govvertecbiosolvents.comatamankimya.com

Derivatives of cyclohexenone are also explored for their role in polymer chemistry. For instance, the related 3-methyl-2-cyclohexenone has been considered for incorporation into polymer formulations to modify material properties, such as enhancing flexibility and durability in plastics and coatings. chemimpex.com The α,β-unsaturated system in this compound provides a reactive site that could potentially undergo polymerization reactions, making it a candidate monomer for the synthesis of novel polymers with specific characteristics imparted by the butyl group, such as increased hydrophobicity.

A key application that intersects both chemical ecology and materials science is the development of controlled-release dispensers for semiochemicals. The physical properties of this compound, such as its volatility and solubility, would be critical for its formulation into a device that releases the compound at a desired rate over a specific period. Its lower water solubility and moderate lipophilicity, similar to other alkyl cyclohexenones, could make it suitable for inclusion in hydrophobic polymer matrices used in such dispensers. chemimpex.com The design of these materials is a significant area of research aimed at improving the efficiency and longevity of pheromone-based pest management strategies.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆O |

| Molecular Weight | 152.23 g/mol |

| Appearance | Data not available |

| Boiling Point | 239.5°C at 760 mmHg |

| Density | 0.923 g/cm³ |

Note: Data sourced from publicly available chemical databases.

Table 2: Comparison of Related Cyclohexenone Compounds

| Compound Name | Molecular Formula | Key Application/Relevance |

|---|---|---|

| This compound | C₁₀H₁₆O | Subject of this article; potential semiochemical and polymer precursor. |

| 3-Methyl-2-cyclohexen-1-one | C₇H₁₀O | Known insect anti-aggregation pheromone. sigmaaldrich.com |

| Cyclohexanone | C₆H₁₀O | Industrial precursor for nylon production. nih.govatamankimya.com |

Q & A

Q. What are the validated synthetic routes for 3-Butylcyclohex-2-en-1-one, and how can researchers optimize yield and purity?

Methodological Answer: Synthesis typically involves Claisen-Schmidt condensation or alkylation of cyclohexenone derivatives. Key steps include:

- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .